molecular formula C44H64B2N2O6 B1496883 (3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one CAS No. 1821433-54-8

(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one

Cat. No.: B1496883
CAS No.: 1821433-54-8
M. Wt: 738.6 g/mol
InChI Key: GXHAQPUYIWIYPF-DTTHWBISSA-N
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Description

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of isoindigo core linked with dioxaborolan groups, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo has a wide range of scientific research applications, including:

Safety and Hazards

For safety information and handling precautions, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with a variety of enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing cellular redox states .

Cellular Effects

The effects of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby impacting energy production and metabolic flux .

Molecular Mechanism

At the molecular level, N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This compound has also been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the transcriptional landscape of cells, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular resilience to stress. At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing metabolic flux and metabolite levels . This compound has been shown to affect pathways related to energy production, lipid metabolism, and oxidative stress responses .

Transport and Distribution

Within cells and tissues, N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its biochemical activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo is a key factor in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo typically involves a multi-step processCommon reagents used in these reactions include boronic acids, palladium catalysts, and various solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindigo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism by which N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo exerts its effects involves its interaction with various molecular targets and pathways. The dioxaborolan groups can facilitate binding to specific receptors or enzymes, modulating their activity. Additionally, the isoindigo core can participate in electron transfer processes, influencing the compound’s overall reactivity and functionality .

Comparison with Similar Compounds

Similar Compounds

    4,8-Bis(3,5-dioctyl-2-thienyl)-2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo: Similar in structure but with different substituents, affecting its reactivity and applications.

    Benzenamine, N,N-bis(2-ethylhexyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Shares the dioxaborolan groups but differs in the core structure, leading to different chemical properties.

Uniqueness

N,N’-Bis(2-ethylhexyl)-6,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindigo stands out due to its unique combination of the isoindigo core and dioxaborolan groups, providing a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse scientific fields highlight its significance.

Properties

IUPAC Name

(3Z)-1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H64B2N2O6/c1-13-17-19-29(15-3)27-47-35-25-31(45-51-41(5,6)42(7,8)52-45)21-23-33(35)37(39(47)49)38-34-24-22-32(46-53-43(9,10)44(11,12)54-46)26-36(34)48(40(38)50)28-30(16-4)20-18-14-2/h21-26,29-30H,13-20,27-28H2,1-12H3/b38-37-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAQPUYIWIYPF-DTTHWBISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C4C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)C(=O)N3CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)/C(=C/4\C5=C(C=C(C=C5)B6OC(C(O6)(C)C)(C)C)N(C4=O)CC(CC)CCCC)/C(=O)N3CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H64B2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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